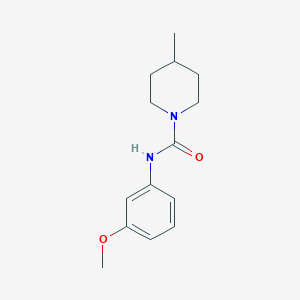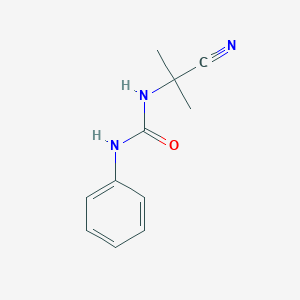
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. MXE is structurally similar to ketamine and phencyclidine (PCP) and has been used both recreationally and as a research chemical. MXE has gained popularity due to its dissociative and hallucinogenic effects, which are similar to those of ketamine but with a longer duration of action.
Mécanisme D'action
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which leads to the inhibition of glutamate neurotransmission. This inhibition results in a dissociative state, which is characterized by altered perception, loss of self-awareness, and a sense of detachment from reality. N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide also has affinity for the sigma-1 receptor, which is involved in the regulation of ion channels and the release of neurotransmitters.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, altered body temperature, and respiratory depression. N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide can also cause hallucinations, dissociation, and euphoria. Chronic use of N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been associated with cognitive impairment, memory loss, and psychiatric disorders such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has several advantages for use in lab experiments, including its high affinity for the NMDA receptor and its dissociative and hallucinogenic effects. However, N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide also has several limitations, including its potential for abuse and its side effects on the cardiovascular and respiratory systems.
Orientations Futures
Future research on N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide should focus on its potential as a therapeutic agent for the treatment of depression, addiction, and other psychiatric disorders. Further studies are needed to determine the long-term effects of N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide use and its potential for abuse. Additionally, research should be conducted to develop safer and more effective dissociative drugs that can be used in clinical settings.
Méthodes De Synthèse
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide can be synthesized using various methods, including the reaction of 3-methoxyphenylacetonitrile with 4-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. Other methods include the reaction of 3-methoxyphenylacetonitrile with 4-methylpiperidine in the presence of sodium borohydride or the reaction of 3-methoxyphenylacetonitrile with 4-methylpiperidine in the presence of sodium cyanoborohydride.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been used in scientific research to study its effects on the central nervous system. Studies have shown that N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been used to study the role of the NMDA receptor in the development of addiction and the treatment of depression.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-6-8-16(9-7-11)14(17)15-12-4-3-5-13(10-12)18-2/h3-5,10-11H,6-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIPTQQOYKEYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5378786.png)
![N-cyclopropyl-1'-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378789.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5378795.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5378799.png)
![N-[3-(dimethylamino)propyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5378803.png)
![4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5378805.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5378807.png)
![4-chloro-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5378809.png)
![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5378827.png)

![N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B5378839.png)
![6-cyano-N-methyl-N-[(3-methyl-2-thienyl)methyl]nicotinamide](/img/structure/B5378858.png)
![2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5378860.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5378866.png)